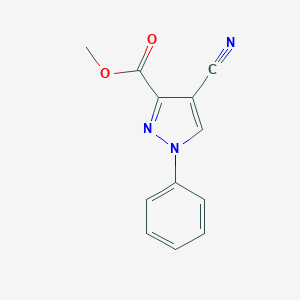![molecular formula C28H18N4O2 B283103 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first developed in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and is known to have similar effects on the body.
作用机制
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain. It has a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC. When 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to have effects on the immune system, including the suppression of T-cell function.
实验室实验的优点和局限性
One advantage of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one in lab experiments is that it is a highly potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one is that it has been shown to have significant toxicity in some animal studies, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential for addiction and dependence. Additionally, research is needed to better understand the effects of synthetic cannabinoids on specific populations, such as adolescents and pregnant women.
合成方法
The synthesis of 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one involves several steps, including the reaction of 2-naphthoyl chloride with 1,5-diphenyl-1H-pyrazole in the presence of a base to form 2-naphthoyl-1,5-diphenyl-1H-pyrazole. This compound is then reacted with 1,2,4-triazole-3-amine in the presence of a catalyst to form 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one.
科学研究应用
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids and their effects on the body. It has been used in studies to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to understand the effects of these compounds on the endocannabinoid system.
属性
分子式 |
C28H18N4O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
3-(naphthalene-2-carbonyl)-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H18N4O2/c33-25-18-24(20-10-3-1-4-11-20)31-27(30-32(28(31)29-25)23-13-5-2-6-14-23)26(34)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
InChI 键 |
BIZAVDBSYQQDLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)



![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)